![molecular formula C6H3NO2S B8145499 2-Ethynyl-1,3-thiazole-4-carboxylic acid](/img/structure/B8145499.png)
2-Ethynyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Ethynyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3NO2S and its molecular weight is 153.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethynyl-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Synthesis of thiazoles and studying their reactions (Hartman & Weinstock, 2003).
- Creating oxazoles, thiazoles, and bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c] (Badr, Aly, Fahmy, & Mansour, 1981).
- Generating 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives (Dovlatyan et al., 2004).
- Producing 4-Thiazolidineacetic acids and α-Homopenicillamine (Martens, Kintscher, & Arnold, 1991).
- Synthesizing bacitracin and its peptides (Hirotsu, Shiba, & Kaneko, 1970).
- Making novel 2-amino-1,3-thiazole-5-carboxylates (Baker & Williams, 2003).
- Creating 4-(1-adamantyl)-2-aryl-1,3-thiazoles (Shchipalkin, Petrov, & Kuznetsov, 2011).
- Detecting thiazoline rings in peptides (Barton, Kenner, & Sheppard, 1966).
- Component of the tripeptide skeleton of the macrobicyclic peptide antibiotic nosiheptide (Shin et al., 1995).
- Exhibiting good fungicidal activity and antiviral activity against TMV (Fengyun et al., 2015).
- Antimicrobial activity of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates (Markovich et al., 2014).
- Dehydrogenation of 2-thiazoline-4-carboxylic acids derived from cysteine for research applications (Fuller & Walker, 1968).
- Synthesizing hybrid molecules with antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).
- Potential nonlinear optical material for optoelectronic applications (Haroon et al., 2020).
- Determining structures for further research (Lynch & Mcclenaghan, 2004).
- Antibacterial activity of 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives (Al Dulaimy, Kadhim, Attia, & Thani, 2017).
- Antimicrobial activity in vitro of amino acids and peptides containing thiazole and oxazole moieties (Stanchev et al., 1999).
- Antioxidant and antiviral activities against influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2) (Stankova et al., 2009).
- Improved synthesis method for 2-bromo-thiazole-4-carboxylic acid with exact structure and purity (Zhuo-qiang, 2009).
properties
IUPAC Name |
2-ethynyl-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c1-2-5-7-4(3-10-5)6(8)9/h1,3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRKCBOPPUGZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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